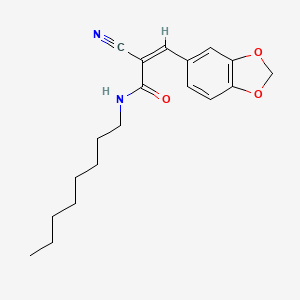

2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

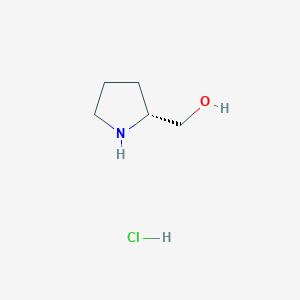

The compound appears to contain several functional groups, including an imidazole ring, a trifluoromethoxy group, and a thioacetamide group . The p-tolyl group refers to a toluene derivative where the substituent is in the para position .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring, for instance, is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethoxy group is known to be a powerful electron-withdrawing group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its functional groups and molecular structure. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s stability and reactivity .科学的研究の応用

Antioxidant Activity through Coordination Complexes

Coordination complexes constructed from pyrazole-acetamide derivatives, including analogs structurally related to the specified compound, exhibit significant antioxidant activity. This activity is evidenced by their ability to scavenge free radicals in various in vitro assays, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) tests. The study highlights the impact of hydrogen bonding in the self-assembly process of these complexes, contributing to their antioxidant properties (Chkirate et al., 2019).

Antibacterial Agents

Synthesis of acetamide derivatives, including 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds, has been explored for antibacterial applications. These compounds have been found to exhibit significant activity against bacterial strains, highlighting their potential as novel antibacterial agents. The research involves the creation of various derivatives through chemical synthesis and their subsequent testing for antibacterial efficacy (Ramalingam et al., 2019).

Anticancer Activity

New derivatives bearing different heterocyclic rings have been synthesized and evaluated for their potential antitumor activity. These compounds, including those with acetamide groups, have been screened in vitro against a wide range of human tumor cell lines, revealing considerable anticancer activity against some cancer types. The research demonstrates the utility of these compounds in developing new therapeutic agents for cancer treatment (Yurttaş et al., 2015).

Glutaminase Inhibitors

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has identified compounds that retain the potency of BPTES as allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are of interest due to their potential therapeutic applications in cancer treatment, given the role of GLS in tumor cell metabolism. The study focuses on the synthesis of these analogs and their pharmacological evaluation, providing insights into their solubility and efficacy in vitro and in vivo models (Shukla et al., 2012).

特性

IUPAC Name |

2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O2S/c1-12-2-4-13(5-3-12)16-10-24-18(28-11-17(23)26)25(16)14-6-8-15(9-7-14)27-19(20,21)22/h2-10H,11H2,1H3,(H2,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSZUDZFJKSFII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)

![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)

![7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2994181.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2994187.png)

![2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2994190.png)

![tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2994191.png)